molecular formula C20H24BFO3 B14763093 2-(5-Fluoro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Fluoro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14763093
M. Wt: 342.2 g/mol
InChI Key: KXCZTTGUXRUTFP-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique structure with a fluorinated aromatic ring, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoro-2-methyl-4-phenylmethoxyphenylboronic acid with a suitable boronic ester precursor under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Phenols, quinones

    Reduction: Alcohols, alkanes

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-(5-Fluoro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in cross-coupling reactions. The compound interacts with palladium catalysts to form a palladium-boron complex, which facilitates the transfer of the aryl group to the target molecule. This process is crucial in forming new carbon-carbon bonds, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Methylphenylboronic acid

Comparison

2-(5-Fluoro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a fluorinated aromatic ring and a boronic ester moiety. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to simpler boronic acids. The presence of the fluorine atom also imparts additional stability and electronic properties, making it a valuable compound in various chemical applications.

Properties

Molecular Formula

C20H24BFO3

Molecular Weight

342.2 g/mol

IUPAC Name

2-(5-fluoro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BFO3/c1-14-11-18(23-13-15-9-7-6-8-10-15)17(22)12-16(14)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3

InChI Key

KXCZTTGUXRUTFP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)OCC3=CC=CC=C3)F

Origin of Product

United States

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